molecular formula C13H9F2N B12091299 9,9-Difluoro-9,10-dihydroacridine CAS No. 1204295-55-5

9,9-Difluoro-9,10-dihydroacridine

Cat. No.: B12091299
CAS No.: 1204295-55-5
M. Wt: 217.21 g/mol
InChI Key: ZGFJELBXRKBSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-9,10-dihydroacridine is a chemical compound with the molecular formula C13H9F2N. It is a derivative of acridine, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 9,10-dihydroacridine derivatives involves a modular one-pot synthesis. This process includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin formed as an intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .

Industrial Production Methods

While specific industrial production methods for 9,9-Difluoro-9,10-dihydroacridine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-9,10-dihydroacridine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroacridine to its corresponding acridine derivative.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridine derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

9,9-Difluoro-9,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Difluoro-9,10-dihydroacridine in antibacterial applications involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the bacterial cell division site. This interruption in cell division ultimately leads to bacterial cell death . In organic electronics, the compound’s electron-donating properties and potential for chemical modifications make it a valuable component in TADF molecules, enhancing their efficiency and performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 9,9-Difluoro-9,10-dihydroacridine enhances its chemical stability and alters its electronic properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

CAS No.

1204295-55-5

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

9,9-difluoro-10H-acridine

InChI

InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H

InChI Key

ZGFJELBXRKBSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.